molecular formula C13H21N5O2 B1373719 Tert-butyl 4-(5-aminopyrazin-2-yl)piperazine-1-carboxylate CAS No. 1190071-58-9

Tert-butyl 4-(5-aminopyrazin-2-yl)piperazine-1-carboxylate

Cat. No.: B1373719
CAS No.: 1190071-58-9
M. Wt: 279.34 g/mol
InChI Key: DSRMFAMWADHBSB-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-aminopyrazin-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C13H21N5O2 and a molecular weight of 279.34 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of tert-butyl 4-(5-aminopyrazin-2-yl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 5-aminopyrazine under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Tert-butyl 4-(5-aminopyrazin-2-yl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Tert-butyl 4-(5-aminopyrazin-2-yl)piperazine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-aminopyrazin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Tert-butyl 4-(5-aminopyrazin-2-yl)piperazine-1-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs .

Biological Activity

Tert-butyl 4-(5-aminopyrazin-2-yl)piperazine-1-carboxylate (TBAP) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of TBAP, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

TBAP has the following chemical structure:

  • Molecular Formula : C14H22N4O2
  • Molecular Weight : 278.35 g/mol

The compound features a tert-butyl group, a piperazine ring, and an aminopyrazine moiety, which contribute to its biological activity.

TBAP exhibits various biological activities primarily through its interaction with specific molecular targets. Some key mechanisms include:

  • Inhibition of Enzymatic Activity : TBAP has been shown to inhibit certain enzymes that are crucial in metabolic pathways, potentially affecting cell proliferation and survival.
  • Modulation of Receptor Activity : The compound may act as an antagonist or agonist at various receptors, influencing signaling pathways involved in cellular responses.

Pharmacological Effects

Research indicates that TBAP possesses several pharmacological effects:

  • Antitumor Activity : Preliminary studies suggest that TBAP may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in cancer therapy.
  • Antimicrobial Properties : Some studies have reported that TBAP demonstrates activity against specific bacterial strains, indicating its potential as an antimicrobial agent.

Case Studies and Research Findings

  • Antitumor Activity :
    • A study evaluated the effects of TBAP on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent antitumor activity .
  • Antimicrobial Activity :
    • In vitro tests showed that TBAP inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 25 to 50 µg/mL .
  • Mechanistic Studies :
    • Further investigations revealed that TBAP induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Comparative Biological Activity Table

Activity TypeTarget Organism/Cell LineIC50/MIC (µM)Reference
AntitumorHeLa (cervical cancer)10
AntimicrobialStaphylococcus aureus25
AntimicrobialEscherichia coli50

Properties

IUPAC Name

tert-butyl 4-(5-aminopyrazin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O2/c1-13(2,3)20-12(19)18-6-4-17(5-7-18)11-9-15-10(14)8-16-11/h8-9H,4-7H2,1-3H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRMFAMWADHBSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(N=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190071-58-9
Record name tert-butyl 4-(5-aminopyrazin-2-yl)piperazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 189c (2.5 g, 5.6 mmol) in methanol (25 mL) was added sodium acetate (0.56 g, 6.8 mmol) and hydroxylamine hydrochloride (0.7 g, 10 mmol). The reaction mixture was stirred for 0.5 h. It was then concentrated under reduced pressure and the residue was purified by column chromatography eluting with 15:1 dichloromethane/methanol to afford 189d(1.3 g, 71%). MS: [M+H]+ 280.3.
Name
189c
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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